Slotoxin

Description

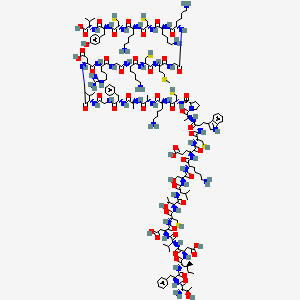

Structure

2D Structure

Properties

Molecular Formula |

C177H281N47O50S7 |

|---|---|

Molecular Weight |

4092 g/mol |

IUPAC Name |

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C177H281N47O50S7/c1-17-92(10)141(222-159(256)116(71-99-42-22-19-23-43-99)207-169(266)136(184)96(14)226)173(270)210-120(76-135(238)239)160(257)219-138(89(4)5)171(268)209-119(75-134(236)237)157(254)216-127(87-280)167(264)223-142(97(15)227)174(271)220-139(90(6)7)172(269)211-121(81-225)161(258)199-109(49-29-35-64-181)151(248)202-112(58-59-132(232)233)154(251)215-125(85-278)166(263)206-117(73-101-77-188-104-45-25-24-44-103(101)104)155(252)194-95(13)175(272)224-68-39-53-128(224)168(265)217-126(86-279)164(261)200-108(48-28-34-63-180)148(245)193-93(11)143(240)192-94(12)144(241)204-114(70-98-40-20-18-21-41-98)147(244)191-80-131(231)218-137(88(2)3)170(267)208-118(74-133(234)235)156(253)197-105(52-38-67-187-177(185)186)145(242)189-78-129(229)196-107(47-27-33-62-179)150(247)212-123(83-276)163(260)203-113(60-69-281-16)146(243)190-79-130(230)195-106(46-26-32-61-178)149(246)198-110(50-30-36-65-182)152(249)213-122(82-275)162(259)201-111(51-31-37-66-183)153(250)214-124(84-277)165(262)205-115(72-100-54-56-102(228)57-55-100)158(255)221-140(91(8)9)176(273)274/h18-25,40-45,54-57,77,88-97,105-128,136-142,188,225-228,275-280H,17,26-39,46-53,58-76,78-87,178-184H2,1-16H3,(H,189,242)(H,190,243)(H,191,244)(H,192,240)(H,193,245)(H,194,252)(H,195,230)(H,196,229)(H,197,253)(H,198,246)(H,199,258)(H,200,261)(H,201,259)(H,202,248)(H,203,260)(H,204,241)(H,205,262)(H,206,263)(H,207,266)(H,208,267)(H,209,268)(H,210,270)(H,211,269)(H,212,247)(H,213,249)(H,214,250)(H,215,251)(H,216,254)(H,217,265)(H,218,231)(H,219,257)(H,220,271)(H,221,255)(H,222,256)(H,223,264)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,273,274)(H4,185,186,187)/t92-,93-,94-,95-,96+,97+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-,141-,142-/m0/s1 |

InChI Key |

IYKSHBADGOZWIF-UTPLJIOFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Slotoxin: A Selective Blocker of the MaxiK Channel α-Subunit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Slotoxin is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[1] It belongs to the α-KTx1 subfamily of scorpion toxins and has emerged as a highly selective and potent blocker of the large-conductance Ca2+-activated potassium (MaxiK, BK, or KCa1.1) channel. This technical guide provides a comprehensive overview of this compound, focusing on its selectivity, mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working on ion channels and related therapeutic areas.

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for the pore-forming α-subunit of the MaxiK channel. Its affinity is significantly reduced by the presence of auxiliary β-subunits (β1 and β4), making it a valuable tool to distinguish between different MaxiK channel isoforms.[1]

Quantitative Analysis of this compound Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound for different MaxiK channel subunit compositions.

| Target Channel | Subunit Composition | Binding Affinity (Kd) | Method | Reference |

| MaxiK | α-subunit | 1.5 nM | Electrophysiology (Reversible block) | [1] |

| MaxiK | α + β1 subunits | Not specified (Unreversible block) | Electrophysiology | |

| MaxiK | α + β4 subunits | Not specified (Weak, unreversible block) | Electrophysiology | |

| Other K+ Channels | Not specified | No reported activity | Electrophysiology |

Note: While specific IC50 values for a broad panel of potassium channels are not publicly available, multiple sources state that this compound has no activity on other potassium channels.

Key Features of this compound Selectivity

-

High affinity for the α-subunit: this compound binds to the α-subunit of the MaxiK channel with nanomolar affinity.[1]

-

Modulation by β-subunits: The presence of β1 and β4 subunits drastically reduces the association rate of this compound, rendering the α+β4 channel complex practically insensitive to the toxin at concentrations up to 100 nM for a 5-minute exposure.[1]

-

Discriminatory tool: This differential affinity makes this compound a superior tool compared to other MaxiK channel blockers like iberiotoxin and charybdotoxin for distinguishing between MaxiK channel isoforms composed of only α-subunits and those complexed with β-subunits.[1]

Mechanism of Action

This compound acts as a pore blocker of the MaxiK channel. The positively charged C-terminal face of the toxin is thought to interact with the negatively charged pore region of the channel, leading to the physical occlusion of the ion conduction pathway.

Experimental Protocols

This section outlines detailed methodologies for key experiments involved in the characterization of this compound.

Isolation and Sequencing of this compound

Objective: To purify this compound from scorpion venom and determine its amino acid sequence.

Methodology:

-

Venom Milking: Venom is collected from Centruroides noxius scorpions.

-

Crude Venom Fractionation: The crude venom is subjected to high-performance liquid chromatography (HPLC) to separate its components.

-

Purification: Fractions showing MaxiK channel blocking activity are further purified using subsequent rounds of HPLC until a homogenous peptide is obtained.

-

Amino Acid Sequencing: The purified peptide is subjected to Edman degradation or mass spectrometry to determine its primary amino acid sequence.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

Objective: To determine the potency and selectivity of this compound on MaxiK channels expressed in a heterologous system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired MaxiK channel subunits (α, α+β1, α+β4).

Solutions:

-

External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 160 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH. Free Ca2+ concentration can be adjusted as needed.

Voltage Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps from -60 mV to +80 mV in 20 mV increments for 200 ms.

-

Record the resulting outward K+ currents.

Experimental Procedure:

-

Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.

-

Perfuse the cell with the external solution to record baseline MaxiK currents.

-

Apply increasing concentrations of this compound to the external solution and record the inhibition of the MaxiK currents.

-

Wash out the toxin to assess the reversibility of the block.

-

Construct a concentration-response curve to determine the IC50 or Kd value.

Signaling Pathways and Experimental Workflows

MaxiK Channel Signaling Pathways

MaxiK channels are modulated by a variety of intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a common signaling cascade involving protein kinase A (PKA).

Caption: GPCR-mediated modulation of MaxiK channel activity.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical steps involved in the discovery and characterization of a novel ion channel blocker like this compound.

Caption: Workflow for discovery and characterization of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the study of MaxiK channels. Its unique selectivity for the α-subunit allows for the precise dissection of the physiological and pathological roles of different MaxiK channel isoforms. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and the discovery of new, even more selective ion channel modulators. The continued study of such specific toxins holds great promise for the development of novel therapeutics targeting a wide range of channelopathies.

References

Origin and isolation of Slotoxin from Centruroides noxius

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slotoxin, a potent peptide neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has garnered significant interest within the scientific community for its specific blockade of high-conductance calcium-activated potassium channels (MaxiK or BK channels). This technical guide provides an in-depth overview of the origin of this compound, a detailed methodology for its isolation and purification from crude venom, and an examination of its mechanism of action through the lens of cellular signaling pathways. All quantitative data is summarized for clarity, and experimental workflows are accompanied by detailed protocols and visualizations to facilitate comprehension and replication by researchers in the field.

Introduction

Scorpion venoms are complex cocktails of bioactive peptides and proteins, many of which have evolved to target specific ion channels with high affinity and selectivity. Among these, this compound, a 37-amino acid peptide, stands out for its potent and reversible blockade of the pore-forming α-subunit of MaxiK channels[1]. This specificity makes this compound an invaluable molecular tool for studying the physiological roles of these channels and a potential lead compound for the development of novel therapeutics. This guide will detail the process of obtaining this valuable research tool from its natural source.

Origin of this compound

This compound is a natural peptide component of the venom of the scorpion Centruroides noxius. This species is native to the Nayarit region of Mexico and is considered one of the most venomous scorpions in the country. The venom of C. noxius is a complex mixture of neurotoxins that primarily target ion channels, leading to the potent physiological effects observed upon envenomation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various studies. It is important to note that the yield and concentration in venom can vary depending on factors such as the age and geographical location of the scorpion, as well as the venom extraction method.

| Parameter | Value | Reference |

| Molecular Weight | 4091.86 g/mol | --INVALID-LINK-- |

| Dissociation Constant (Kd) | 1.5 nM (for MaxiK α-subunit) | [1] |

| Estimated Concentration in Crude Venom | 1-2% of total soluble protein | [2] (analogous toxin) |

| Estimated Yield from Crude Venom | 0.5 - 1.5% by weight | (Estimated based on similar purifications) |

| Amino Acid Residues | 37 | [1] |

Experimental Protocols

The isolation and purification of this compound from Centruroides noxius venom is a multi-step process requiring a combination of chromatographic techniques. The following protocols are based on established methods for the purification of scorpion venom peptides.

Venom Extraction

-

Specimen Collection: Adult Centruroides noxius scorpions are collected from their native habitat in Mexico.

-

Venom Milking: Venom is extracted by electrical stimulation of the telson (the venom gland). A pair of electrodes is applied to the telson, and a low voltage is used to induce the release of venom.

-

Collection and Storage: The collected venom is immediately placed on ice and then lyophilized (freeze-dried) to preserve its biological activity. The lyophilized venom is stored at -20°C or lower until further use.

Solubilization and Clarification

-

Reconstitution: Lyophilized crude venom is reconstituted in a suitable buffer, such as 20 mM ammonium acetate, pH 4.7.

-

Centrifugation: The reconstituted venom is centrifuged at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet any insoluble material.

-

Supernatant Collection: The clear supernatant containing the soluble venom components is carefully collected for the first chromatographic step.

Multi-Step Chromatographic Purification

A three-phase chromatography approach is typically employed for the purification of this compound.

-

Objective: To separate the venom components based on their molecular size.

-

Column: A Sephadex G-50 or similar gel filtration column.

-

Mobile Phase: 20 mM ammonium acetate, pH 4.7.

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Load the clarified venom supernatant onto the column.

-

Elute the proteins with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm to detect protein elution.

-

Assay the collected fractions for activity on MaxiK channels to identify the fractions containing this compound. Typically, toxins of this size will elute in the second or third major peak.

-

-

Objective: To further separate the this compound-containing fractions based on their net charge.

-

Column: A cation exchange column, such as CM-Sepharose or a similar resin.

-

Buffers:

-

Binding Buffer (Buffer A): 20 mM ammonium acetate, pH 4.7.

-

Elution Buffer (Buffer B): 1 M NaCl in 20 mM ammonium acetate, pH 4.7.

-

-

Procedure:

-

Pool the active fractions from the gel filtration step and dialyze against Buffer A.

-

Equilibrate the ion exchange column with Buffer A.

-

Load the dialyzed sample onto the column.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of NaCl (0-100% Buffer B) over several column volumes.

-

Collect fractions and monitor the absorbance at 280 nm.

-

Assay the fractions for MaxiK channel blocking activity to identify the fractions containing this compound.

-

-

Objective: To achieve final purification of this compound to homogeneity.

-

Column: A C18 reverse-phase HPLC column.

-

Buffers:

-

Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Pool the active fractions from the ion exchange chromatography step.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Elute the peptides using a linear gradient of acetonitrile (e.g., 0-60% Buffer B) over a specified time (e.g., 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the peaks corresponding to this compound.

-

Confirm the purity and identity of the final product using techniques such as mass spectrometry and N-terminal sequencing.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Centruroides noxius venom.

References

Slotoxin: A Technical Guide to its Structure and Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slotoxin (α-KTx1.11) is a 37-amino acid peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] As a member of the charybdotoxin sub-family of scorpion toxins, this compound is a potent and specific blocker of large-conductance Ca2+-activated potassium channels (MaxiK, BK channels).[1] Its unique ability to differentiate between MaxiK channel isoforms makes it a valuable molecular probe for studying the physiological roles of these channels and a potential lead compound in drug development. This guide provides a comprehensive overview of the structure, amino acid sequence, and experimental characterization of this compound.

Physicochemical Properties and Amino Acid Sequence

This compound is a single-chain polypeptide with a molecular weight of approximately 4091.86 g/mol . Its primary structure is characterized by a sequence of 37 amino acids, including six conserved cysteine residues that form three disulfide bridges. These intramolecular cross-links are crucial for the toxin's three-dimensional structure and biological activity.

Amino Acid Sequence

The primary amino acid sequence of this compound was determined by automated Edman degradation. The sequence is as follows:

H-Thr-Phe-Ile-Asp-Val-Asp-Cys(1)-Thr-Val-Ser-Lys-Glu-Cys(2)-Trp-Ala-Pro-Cys(3)-Lys-Ala-Ala-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys(1)-Met-Gly-Lys-Lys-Cys(2)-Lys-Cys(3)-Tyr-Val-OH

Disulfide Bridges

The three disulfide bridges in this compound have been identified as:

-

Cys7 - Cys28

-

Cys13 - Cys33

-

Cys17 - Cys35

These linkages create a compact and stable molecular scaffold.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 4091.86 g/mol | |

| Number of Residues | 37 | [1] |

| Disulfide Bridges | 3 | |

| Dissociation Constant (Kd) for MaxiK α-subunit | 1.5 nM | [1] |

Experimental Protocols

The determination of this compound's structure and function involves a series of sophisticated experimental procedures.

Purification of this compound

This compound is isolated from the crude venom of Centruroides noxius through a multi-step chromatographic process.

Workflow for this compound Purification

Caption: Purification of this compound from scorpion venom.

Methodology:

-

Venom Extraction: Venom is obtained from Centruroides noxius scorpions by electrical stimulation.

-

Solubilization: The lyophilized crude venom is dissolved in a suitable buffer, typically an ammonium acetate buffer at a slightly acidic pH.

-

Gel Filtration Chromatography: The solubilized venom is first fractionated by size exclusion chromatography on a Sephadex G-50 column. The fraction containing peptides in the molecular weight range of this compound is collected.

-

Ion Exchange Chromatography: The toxic fraction from gel filtration is subjected to a series of ion exchange chromatography steps on carboxymethyl-cellulose. A stepwise pH and salt gradient is used to separate the different peptide components. The fractions are monitored for toxicity, typically by injection into mice or by electrophysiological screening.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC to obtain highly purified this compound.

Amino Acid Sequencing

The amino acid sequence of purified this compound is determined using automated Edman degradation.

Workflow for Edman Degradation

Caption: Automated Edman degradation workflow.

Methodology:

-

Reduction and Alkylation: To sequence the peptide, the disulfide bridges are first reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.

-

Edman Degradation Chemistry: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under alkaline conditions.

-

Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.

-

Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to that of known standards.

-

Repetitive Cycles: The process is repeated for the new N-terminus of the shortened peptide, allowing for the sequential determination of the entire amino acid sequence.

Three-Dimensional Structure Determination

The three-dimensional structure of this compound in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

-

Sample Preparation: A highly concentrated and pure sample of this compound is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or a deuterated organic solvent.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid residues of this compound.

-

Structural Restraints: NOESY spectra provide information about protons that are close in space, which are used to generate distance restraints. Coupling constants from COSY and TOCSY spectra can provide information about dihedral angle restraints.

-

Structure Calculation: The collected restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the final structures is assessed using various statistical parameters.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by physically occluding the pore of the MaxiK channel, thereby blocking the flow of potassium ions. This channel is a key regulator of neuronal excitability and smooth muscle tone. By blocking the MaxiK channel, this compound leads to a depolarization of the cell membrane.

Signaling Pathway of this compound Action

Caption: this compound's blockade of the MaxiK channel.

The binding of this compound to the external vestibule of the MaxiK channel's α-subunit prevents the outward flow of potassium ions that would normally occur in response to membrane depolarization or an increase in intracellular calcium. This inhibition of potassium efflux leads to a sustained depolarization of the cell membrane, which can enhance neuronal excitability and increase smooth muscle contraction.

Conclusion

This compound is a well-characterized scorpion toxin that serves as a highly specific and potent tool for the study of MaxiK channels. Its defined amino acid sequence, three-dimensional structure, and mechanism of action provide a solid foundation for its use in basic research and as a potential scaffold for the development of novel therapeutics targeting ion channels. The detailed experimental protocols outlined in this guide offer a framework for the isolation and characterization of similar peptide toxins.

References

Unveiling the Molecular Embrace: A Technical Guide to the Slotoxin Binding Site on the BK Channel Alpha Subunit

For Immediate Release

This technical guide provides a comprehensive overview of the binding site for Slotoxin (SloTx), a potent scorpion-derived peptide toxin, on the alpha subunit of the large-conductance calcium- and voltage-activated potassium (BK) channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel therapeutics. While the precise amino acid residues on the BK channel alpha subunit that constitute the this compound binding site have not been definitively identified in the currently available literature, this guide synthesizes existing knowledge from studies of this compound and related toxins to delineate the putative binding region and outlines the experimental approaches required for its precise localization.

Introduction: this compound as a Selective BK Channel Blocker

This compound, isolated from the venom of the scorpion Centruroides noxius, is a 37-amino acid peptide that acts as a potent and selective blocker of mammalian BK channels (also known as Slo1 or KCNMA1).[1] Its high affinity and specificity make it an invaluable molecular probe for studying the structure and function of BK channels, which are critical regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Understanding the molecular determinants of this compound binding is paramount for the rational design of novel drugs targeting BK channels for the treatment of a range of pathologies, including hypertension, epilepsy, and asthma.[1]

Quantitative Analysis of this compound Binding Affinity

This compound exhibits high affinity for the pore-forming alpha subunit of the BK channel. The binding affinity is modulated by the presence of auxiliary beta subunits, which can alter the conformation of the channel's outer vestibule.

| Channel Composition | Toxin | K_d (nM) | IC_50 (nM) | Reference |

| α subunit (hslo) | This compound | 1.5 | - | [1] |

| α + β4 subunits | This compound | 100 | - | [1] |

| mSlo1 | BmP09 | - | 27 |

Table 1: Quantitative binding data for this compound and related toxins to the BK channel alpha subunit. K_d (dissociation constant) and IC_50 (half-maximal inhibitory concentration) values are presented. A lower value indicates higher affinity.

The Putative Binding Site: The Outer Vestibule of the Pore Domain

Based on studies of this compound and homologous toxins like Charybdotoxin (ChTX) and Iberiotoxin (IbTX), the binding site for this compound is located in the outer vestibule, or "turret," of the BK channel's pore domain.[1] This region is formed by the extracellular loops connecting the transmembrane segments S5 and S6 of each of the four alpha subunits that constitute the channel.

While specific residues on the BK channel alpha subunit that interact with this compound have not been experimentally determined, mutagenesis studies on related toxins provide a strong indication of the likely interaction points. Key residues on the toxins themselves, such as a lysine residue that physically occludes the pore, are crucial for their blocking activity. It is hypothesized that acidic residues in the turret of the BK channel alpha subunit electrostatically steer the positively charged toxin into its binding site.

Experimental Protocols for Identifying the Binding Site

The precise identification of the this compound binding site on the BK channel alpha subunit requires a combination of molecular biology, electrophysiology, and computational modeling. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Objective: To identify individual amino acid residues on the BK channel alpha subunit that are critical for this compound binding.

Protocol:

-

Construct Preparation: The cDNA encoding the human BK channel alpha subunit (hSlo1) is subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1).

-

Mutagenesis: Putative binding site residues in the extracellular loops of the alpha subunit (based on homology modeling with related toxins) are individually mutated to alanine (Alanine Scanning Mutagenesis) or other residues with different properties (e.g., charge-reversal mutations) using a site-directed mutagenesis kit (e.g., QuikChange XL Site-Directed Mutagenesis Kit, Agilent Technologies).[2]

-

Sequence Verification: The entire coding region of each mutant construct is sequenced to confirm the desired mutation and the absence of any other unintended mutations.

-

Heterologous Expression: The wild-type and mutant channel cDNAs are transiently or stably transfected into a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express BK channels.[2]

Electrophysiological Recording

Objective: To functionally assess the effect of mutations on the blocking potency of this compound.

Protocol:

-

Cell Culture: Transfected HEK293 cells are cultured for 24-48 hours to allow for channel expression.

-

Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH.

-

-

Data Acquisition: BK channel currents are elicited by voltage steps. A concentration-response curve for this compound is generated by applying increasing concentrations of the toxin to the extracellular side of the patch and measuring the reduction in current amplitude.

-

Data Analysis: The IC_50 value for this compound block is determined for both wild-type and mutant channels by fitting the concentration-response data to the Hill equation. A significant increase in the IC_50 for a mutant channel indicates that the mutated residue is important for this compound binding.

Radioligand Binding Assay (Hypothetical for this compound)

Objective: To directly measure the binding affinity of this compound to wild-type and mutant channels. While a specific protocol for radiolabeled this compound was not found, a general approach based on other toxins is provided.

Protocol:

-

Membrane Preparation: HEK293 cells expressing wild-type or mutant BK channels are harvested and homogenized. A crude membrane fraction is prepared by centrifugation.

-

Radiolabeling: this compound is chemically modified to incorporate a radioactive isotope (e.g., ¹²⁵I).

-

Binding Reaction: The cell membranes are incubated with increasing concentrations of ¹²⁵I-Slotoxin in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate membrane-bound from free ¹²⁵I-Slotoxin.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding data is analyzed to determine the dissociation constant (K_d) and the maximal number of binding sites (B_max).

Visualizing the Path to Discovery

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the structural context of the this compound binding site.

Future Directions and Conclusion

The precise molecular identification of the this compound binding site on the BK channel alpha subunit remains a critical gap in our understanding of this important toxin-channel interaction. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively map the binding site. Such studies, combining site-directed mutagenesis with high-resolution electrophysiology and computational modeling, will not only elucidate the fundamental mechanisms of BK channel modulation by peptide toxins but also pave the way for the development of novel, highly selective therapeutic agents targeting this crucial ion channel.

References

The Physiological Role of BK Channels Blocked by Slotoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological significance of large-conductance calcium- and voltage-activated potassium (BK) channels and the inhibitory action of Slotoxin, a specific peptide blocker. This document details the quantitative aspects of this compound's interaction with BK channels, outlines key experimental methodologies for studying these interactions, and visualizes the associated signaling pathways and experimental workflows.

Introduction to BK Channels

Large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K, KCa1.1, or Slo1 channels, are ubiquitously expressed transmembrane proteins that play a critical role in regulating a multitude of physiological processes.[1][2][3][4] Their activation is synergistically triggered by membrane depolarization and an increase in intracellular calcium concentration ([Ca²⁺]i).[3] Upon opening, BK channels allow for the efflux of potassium ions (K⁺), leading to membrane hyperpolarization. This hyperpolarization acts as a negative feedback mechanism, curtailing cellular excitability and calcium influx.[2][4]

The physiological roles of BK channels are diverse and tissue-specific, including:

-

Neuronal Excitability and Neurotransmitter Release: In neurons, BK channels contribute to the repolarization of action potentials, thereby influencing firing frequency and patterns.[1][2][3] At presynaptic terminals, their activation can limit calcium entry through voltage-gated calcium channels (CaV), thus modulating the release of neurotransmitters.[1][2]

-

Vascular Tone Regulation: In vascular smooth muscle cells, the activation of BK channels leads to hyperpolarization, which in turn causes vasodilation by reducing the influx of calcium that is necessary for contraction.[5][6]

-

Other Physiological Processes: BK channels are also implicated in processes such as hearing, circadian rhythms, and endocrine secretion.[3]

This compound: A Specific Blocker of BK Channels

This compound is a 37-amino-acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[7] It serves as a potent and specific blocker of mammalian BK channels, making it an invaluable pharmacological tool for elucidating the physiological functions of these channels.[7] this compound, like other related toxins such as Iberiotoxin and Charybdotoxin, physically occludes the pore of the BK channel, thereby inhibiting potassium ion conduction.[8]

A key characteristic of this compound is its differential affinity for BK channels depending on the presence and type of auxiliary β subunits.[7][8] These β subunits (β1-β4) are tissue-specifically expressed and significantly modulate the gating and pharmacological properties of the pore-forming α subunit.

Quantitative Data: Blockade of BK Channels

The following tables summarize the quantitative data for the blockade of BK channels by this compound and other relevant peptide toxins. This data is crucial for designing experiments and for the development of novel therapeutic agents targeting BK channels.

| Toxin | BK Channel Subunit Composition | Parameter | Value | Reference |

| This compound | α subunit | K_D | 1.5 nmol/L | [7] |

| α + β4 subunit | K_D | 100 nmol/L | [7] | |

| Iberiotoxin | - | IC_50 | 14.9 ± 1.4 nmol/L (cyclized) | [7] |

| - | IC_50 | 105.8 ± 1.9 nmol/L (uncyclized) | [7] | |

| Charybdotoxin | - | - | - | |

| Martentoxin | Neuronal BK channels | IC_50 | 78 nmol/L | [7] |

| BmTx1 | BK channels | IC_50 | 0.65 nmol/L | [7] |

| BmTx2 | BK channels | IC_50 | 0.3 nmol/L | [7] |

| Natrin | BK channels | IC_50 | 34.4 nmol/L | [7] |

| Lqh 15-1 | BK channels | K_D | 50 nmol/L or 105 nmol/L | [7] |

Experimental Protocols

The study of BK channels and their modulation by toxins like this compound relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of BK Channels

To study the properties of specific BK channel subunits in a controlled environment, they are often expressed in cell lines that have low endogenous channel expression.

4.1.1. Expression in Xenopus laevis Oocytes

-

mRNA Preparation: Synthesize capped messenger RNA (cRNA) from the cDNA encoding the desired BK channel α and/or β subunits using an in vitro transcription kit.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject 0.05 - 50 ng of the prepared cRNA into stage V-VI oocytes using a nanoliter injector.[9]

-

Incubation: Incubate the injected oocytes in a suitable medium (e.g., ND96 solution) at 18°C for 2-7 days to allow for channel expression.[4][9]

4.1.2. Expression in HEK293 Cells

-

Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: When cells reach 70-90% confluency, transfect them with a mammalian expression vector containing the cDNA for the desired BK channel subunits using a lipid-based transfection reagent like Lipofectamine 2000.[10]

-

Selection (for stable cell lines): For the generation of stable cell lines, introduce a selection marker (e.g., neomycin resistance) and culture the cells in a medium containing the appropriate antibiotic (e.g., G418).

-

Expression Period: Allow 24-48 hours for transient expression of the channels before performing experiments.

Electrophysiological Recording: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel activity, allowing for the recording of ionic currents through single or multiple channels.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be between 2-5 MΩ when filled with pipette solution.

-

Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate BK channel currents.

-

Seal Formation: Under a microscope, carefully approach a cell expressing BK channels with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Recording Configurations:

-

Whole-Cell: Apply a strong pulse of suction to rupture the membrane patch, allowing for the recording of currents from the entire cell membrane.

-

Inside-Out: After forming a cell-attached patch, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This configuration is ideal for studying the effects of intracellularly applied substances.

-

-

Data Acquisition: Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (e.g., voltage steps or ramps) and record the resulting currents.

-

Drug Application: Apply this compound or other modulators to the bath solution (for inside-out patches) or the extracellular solution (for whole-cell recordings) and record the changes in current amplitude and kinetics.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific amino acid changes in the BK channel protein to identify residues critical for toxin binding or channel gating.

-

Primer Design: Design oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the BK channel cDNA with the mutagenic primers.

-

Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

-

Functional Analysis: Express the mutated channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and characterize its functional properties and sensitivity to this compound using the patch-clamp technique.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving BK channels and a typical experimental workflow for characterizing a BK channel blocker.

Caption: Signaling pathway of BK channel-mediated regulation of neurotransmitter release.

References

- 1. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BK channel - Wikipedia [en.wikipedia.org]

- 4. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium- and voltage-gated BK channels in vascular smooth muscle | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes [jove.com]

- 10. BK ZERO isoform HEK293 stably transfected cell lines differing 3’UTRs to assess miR-9 regulation - PMC [pmc.ncbi.nlm.nih.gov]

Slotoxin's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slotoxin (SloTx), a peptide toxin isolated from the venom of the scorpion Centruroides noxius, is a potent and specific blocker of large-conductance Ca2+-activated potassium (BK) channels, also known as MaxiK or Slo1 channels. These channels are critical regulators of neuronal excitability, influencing action potential firing patterns, neurotransmitter release, and synaptic integration. This in-depth technical guide explores the core effects of this compound on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. By providing a comprehensive overview of this compound's mechanism of action, this document aims to facilitate further research into the therapeutic potential of targeting BK channels in various neurological disorders.

Introduction to this compound and its Molecular Target

This compound is a 37-amino acid peptide that belongs to the charybdotoxin subfamily of scorpion toxins.[1] It exhibits high affinity and specificity for the pore-forming α-subunit of mammalian BK channels.[1] BK channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i), positioning them as key integrators of electrical and chemical signaling within neurons.[2] Their activation leads to an outward potassium current, which hyperpolarizes the membrane and reduces neuronal excitability.[2]

This compound's primary mechanism of action is the physical blockade of the BK channel pore, preventing the efflux of potassium ions.[3] A key characteristic of this compound is its ability to discriminate between different BK channel subunit compositions. While it potently blocks channels composed solely of the α-subunit, its affinity is significantly reduced when the α-subunit is co-assembled with auxiliary β-subunits, particularly the β4 subunit which is prominently expressed in the brain.[3] This differential affinity makes this compound a valuable tool for dissecting the physiological roles of different BK channel isoforms in the central nervous system.

Quantitative Effects of this compound on Neuronal Excitability

The blockade of BK channels by this compound leads to predictable and quantifiable changes in neuronal firing properties. These effects primarily manifest as alterations in action potential (AP) waveform and firing frequency.

Data Presentation

The following tables summarize the quantitative effects of this compound on BK channel kinetics and neuronal excitability, compiled from various electrophysiological studies.

| Parameter | BK Channel Subunit | Value | Reference |

| Dissociation Constant (Kd) | α | 1.5 nM | [1] |

| Dissociation Constant (Kd) | α + β4 | 100 nM | [1] |

Table 1: Binding Affinity of this compound for Different BK Channel Subunit Compositions.

| Neuronal Property | Effect of this compound | Typical Quantitative Change | Underlying Mechanism |

| Action Potential Duration | Increased | Broadening of the repolarization phase | Inhibition of K+ efflux, prolonging the time to return to resting membrane potential.[4] |

| Action Potential Firing Frequency | Decreased | Reduction in the number of action potentials fired in response to a depolarizing stimulus | Prolonged repolarization phase increases the refractory period, limiting the maximum firing rate.[5] |

| Afterhyperpolarization (AHP) | Reduced Amplitude (fast AHP) | Significant decrease in the peak amplitude of the fast component of the AHP | BK channels are major contributors to the fast AHP that follows an action potential.[6] |

| Neurotransmitter Release | Increased | Enhanced release of neurotransmitters from presynaptic terminals | AP broadening allows for a greater influx of Ca2+ through voltage-gated calcium channels, leading to increased vesicle fusion.[4] |

Table 2: Summary of this compound's Effects on Key Neuronal Excitability Parameters.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures

This protocol is designed to measure the effects of this compound on action potential firing and waveform in cultured neurons (e.g., hippocampal or cortical neurons).

3.1.1. Cell Preparation

-

Prepare primary neuronal cultures from embryonic day 18 (E18) rat hippocampi or cortices on poly-D-lysine coated glass coverslips.[7]

-

Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 10-14 days in vitro (DIV) before recording.

3.1.2. Electrophysiological Recording

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. Maintain the temperature at 32-34°C.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

The intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

-

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

-

Record spontaneous and evoked action potentials in current-clamp mode. Elicit action potentials by injecting depolarizing current steps of varying amplitudes.

-

After obtaining a stable baseline recording, perfuse the chamber with aCSF containing this compound at a desired concentration (e.g., 100 nM).

-

Record the changes in action potential firing frequency, duration, and afterhyperpolarization amplitude in the presence of the toxin.

3.1.3. Data Analysis

-

Analyze action potential parameters using software such as Clampfit or a custom script.

-

Measure the action potential duration at half-maximal amplitude.

-

Quantify the fast afterhyperpolarization (fAHP) amplitude as the difference between the spike threshold and the most negative membrane potential reached after the spike.

-

Determine the firing frequency in response to a standardized depolarizing current injection.

-

Perform statistical analysis to compare the parameters before and after this compound application.

Heterologous Expression and Electrophysiological Recording in HEK293 Cells

This protocol allows for the characterization of this compound's effects on specific BK channel subunit compositions in a controlled environment.

3.2.1. Cell Culture and Transfection

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the desired BK channel subunits (e.g., α-subunit alone or α + β4-subunits) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

Allow 24-48 hours for channel expression before recording.

3.2.2. Electrophysiological Recording

-

Perform whole-cell patch-clamp recordings on GFP-positive cells as described in section 3.1.2.

-

Use a voltage-clamp protocol to measure BK channel currents. Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit outward potassium currents.

-

After establishing a baseline recording, apply this compound to the bath and record the inhibition of the BK currents.

-

To determine the IC50 value, apply a range of this compound concentrations and measure the corresponding current inhibition.

3.2.3. Data Analysis

-

Measure the peak outward current at each voltage step before and after this compound application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of this compound-induced increase in neuronal excitability.

Caption: Downstream effects of BK channel blockade by this compound on synaptic transmission.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of BK channels in neuronal function. Its specific blockade of these channels leads to a well-defined set of effects on neuronal excitability, including increased action potential duration, decreased firing frequency, and reduced afterhyperpolarization. These changes, in turn, can significantly impact synaptic transmission. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate roles of BK channels in health and disease, and to evaluate their potential as therapeutic targets. The ability of this compound to differentiate between BK channel isoforms makes it particularly valuable for elucidating the specific contributions of different channel subtypes to neuronal physiology.

References

- 1. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological characterization of a novel conotoxin that blocks molluscan sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Investigating Smooth Muscle Contraction with Slotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Slotoxin, a potent and specific blocker of large-conductance Ca²⁺-activated K⁺ (BK) channels, in the investigation of smooth muscle contraction. We delve into the molecular mechanisms underpinning smooth muscle excitability, the critical role of BK channels in regulating vascular tone, and the pharmacological utility of this compound as a research tool. This document offers detailed experimental protocols for key assays, including patch-clamp electrophysiology, isolated tissue bath analysis, and intracellular calcium imaging. Furthermore, quantitative data on this compound's interaction with BK channels are presented, and signaling pathways are visualized to facilitate a deeper understanding of its application in smooth muscle research and drug development.

Introduction: The Role of BK Channels in Smooth Muscle Physiology

Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the regulation of blood pressure in the vasculature, motility in the gastrointestinal tract, and airflow in the airways. The contractile state of smooth muscle cells (SMCs) is primarily governed by the intracellular concentration of free calcium ions ([Ca²⁺]i). An increase in [Ca²⁺]i initiates a signaling cascade involving calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of the myosin light chain, cross-bridge cycling, and ultimately, cell contraction.

Conversely, mechanisms that lead to a decrease in intracellular calcium or hyperpolarization of the cell membrane promote relaxation. Central to this regulatory balance are the large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as Maxi-K or Slo1 channels.[1][2] These channels are unique in that they are dually activated by both membrane depolarization and elevations in intracellular calcium.[2][3]

In vascular smooth muscle, the activation of BK channels plays a crucial role in opposing vasoconstriction.[1] Localized Ca²⁺ release events from the sarcoplasmic reticulum, known as "Ca²⁺ sparks," can activate nearby BK channels in the plasma membrane. The subsequent efflux of K⁺ ions hyperpolarizes the cell membrane, leading to the closure of voltage-gated Ca²⁺ channels, a reduction in global [Ca²⁺]i, and consequently, vasodilation.[4] This negative feedback mechanism is essential for the regulation of vascular tone and blood pressure.[4][5]

This compound: A Specific Blocker of BK Channels

This compound (α-KTx 1.11) is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[6][7] It is a highly specific and potent blocker of the pore-forming α-subunit of mammalian BK channels.[6][7] this compound shares sequence identity with other well-known BK channel blockers like Iberiotoxin (75%) and Charybdotoxin (54%).[7]

A key feature of this compound is its ability to differentiate between BK channels with different auxiliary β subunit compositions.[6] While it potently blocks the α-subunit alone, its association with channels containing the β1 or β4 subunits is significantly slower.[7][8] This property makes this compound a valuable pharmacological tool for dissecting the functional roles of different BK channel isoforms in various tissues.

Quantitative Data: this compound-BK Channel Interaction

| Parameter | Value | Target | Comments |

| Dissociation Constant (Kd) | 1.5 nM | MaxiK pore-forming α-subunit (hSlo) | Characterizes the binding affinity of this compound to the channel's primary subunit.[6][7] |

| Dissociation Constant (Kd) | 100 nM | MaxiK α + β4 subunit complex | Demonstrates a significantly weaker interaction when the β4 subunit is present.[6] |

| On-rate (Association) | Reduced by ~2 orders of magnitude | MaxiK α + β1 subunit complex | The presence of the β1 subunit dramatically slows the binding of this compound to the channel.[8] |

| IC₅₀ (Inhibition of Contraction) | To be determined | Agonist-induced smooth muscle contraction | This value would be derived from concentration-response curves in an organ bath assay. |

| EC₅₀ (Increase in Contractile Tone) | To be determined | Basal smooth muscle tone | This value would quantify the concentration of this compound required to induce a half-maximal contraction. |

Signaling Pathways and Mechanisms of Action

Smooth Muscle Contraction Signaling Pathway

The contraction of smooth muscle is initiated by an increase in intracellular calcium, which can originate from either the sarcoplasmic reticulum or the extracellular space through voltage-gated calcium channels. This diagram illustrates the primary signaling cascade leading to contraction.

References

- 1. Endotoxin-induced impairment of vascular smooth muscle contractions elicited by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Single-channel kinetics of BK (Slo1) channels [frontiersin.org]

- 4. A BK (Slo1) channel journey from molecule to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosylation of β1 subunit plays a pivotal role in the toxin sensitivity and activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Slotoxin in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slotoxin is a potent and selective peptide blocker of the large-conductance Ca2+-activated potassium channels, also known as BK channels or KCa1.1. Isolated from the venom of the scorpion Centruroides noxius, this compound has emerged as a valuable pharmacological tool for the study of BK channel physiology and pharmacology. Its ability to differentiate between various BK channel subunit compositions makes it particularly useful for dissecting the functional roles of these channels in different tissues and disease states.

BK channels are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, smooth muscle tone, and endocrine secretion. Their dysfunction has been implicated in several pathologies, such as hypertension, epilepsy, and ataxia. The unique properties of this compound allow researchers to specifically probe the contribution of BK channels in these processes, making it an essential tool for basic research and drug discovery.

These application notes provide a comprehensive guide for the use of this compound in patch-clamp electrophysiology, a high-fidelity technique for studying ion channel function. Detailed protocols for whole-cell voltage-clamp recordings are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Quantitative Data on this compound

The following table summarizes the key quantitative parameters of this compound's interaction with BK channels. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Target Channel | Comments | Source |

| Dissociation Constant (Kd) | 1.5 nM | BK α subunit (hSlo) | Reversible block. | |

| Dissociation Constant (Kd) | 100 nM | BK α + β4 subunit complex | Weaker, irreversible block. | |

| Association Rate | ~10 times slower than iberiotoxin and charybdotoxin | BK α + β1 or β4 subunit complexes | This slow binding kinetics allows for the differentiation of subunit compositions. |

Signaling Pathway of BK Channels

BK channels are key regulators of cellular excitability. Their activation, triggered by membrane depolarization and an increase in intracellular calcium, leads to potassium efflux and subsequent membrane hyperpolarization. This acts as a negative feedback mechanism to dampen cellular excitation. The following diagram illustrates a simplified signaling pathway involving BK channels in a neuron.

Experimental Workflow for Patch-Clamp Electrophysiology using this compound

The following diagram outlines the typical workflow for investigating the effect of this compound on BK channels using the whole-cell patch-clamp technique.

Detailed Protocols

Preparation of Solutions

Proper solution preparation is critical for successful patch-clamp experiments. All solutions should be prepared with high-purity water and filtered (0.2 µm) before use. The pH and osmolarity of the solutions should be carefully adjusted.

a. Extracellular (Bath) Solution (HEPES-buffered)

| Reagent | Concentration (mM) |

| NaCl | 140 |

| KCl | 5 |

| CaCl2 | 2 |

| MgCl2 | 1 |

| HEPES | 10 |

| Glucose | 10 |

| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. |

b. Intracellular (Pipette) Solution (for recording K+ currents)

| Reagent | Concentration (mM) |

| K-Aspartate or K-Gluconate | 140 |

| MgCl2 | 2 |

| HEPES | 10 |

| EGTA | 1 |

| ATP (Mg salt) | 2 |

| GTP (Na salt) | 0.3 |

| CaCl2 | (for desired free [Ca2+]) |

| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. The amount of CaCl2 to add to achieve a specific free Ca2+ concentration should be calculated using a calcium buffer calculator. |

c. This compound Stock and Working Solutions

-

Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a buffer containing 0.1% BSA to prevent adhesion to plastic) to a concentration of 10-100 µM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 1-100 nM).

Cell Preparation

A variety of cell types endogenously expressing or heterologously overexpressing BK channels can be used. Common choices include:

-

HEK293 or CHO cells transiently or stably transfected with the BK channel α subunit (and β subunits if desired).

-

Primary cultured neurons (e.g., hippocampal, cortical, or dorsal root ganglion neurons).

-

Acutely dissociated smooth muscle cells.

Cells should be plated on glass coverslips at an appropriate density to allow for easy access with a patch pipette.

Whole-Cell Patch-Clamp Protocol

This protocol is adapted from standard whole-cell voltage-clamp procedures.

a. Equipment and Setup

-

Inverted microscope with DIC optics.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system for solution exchange.

-

Borosilicate glass capillaries for pulling patch pipettes.

b. Pipette Pulling and Filling

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the pipette with the filtered intracellular solution, ensuring there are no air bubbles in the tip.

c. Obtaining a Giga-ohm Seal and Whole-Cell Configuration

-

Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Position the patch pipette above a healthy-looking cell.

-

Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

-

Approach the cell and gently press the pipette tip against the cell membrane.

-

Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Once a stable GΩ seal is formed, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

d. Recording BK Currents and Application of this compound

-

Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV) where BK channels are mostly closed.

-

To elicit BK currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 or 20 mV increments for 100-200 ms).

-

Record stable baseline currents for several minutes.

-

Apply this compound at the desired concentration via the perfusion system. The slow on-rate of this compound, especially for β-subunit-containing channels, may require a longer application time (e.g., 5 minutes or more) to reach steady-state block.

-

Record the blocked currents using the same voltage protocol.

-

To test for reversibility, perfuse the chamber with the this compound-free extracellular solution (washout). Note that the block of channels containing β subunits may be irreversible or very slowly reversible.

-

Record any recovery of the current after washout.

Data Analysis

-

Measure the peak or steady-state current amplitude at each voltage step before, during, and after this compound application.

-

Construct current-voltage (I-V) relationships to visualize the effect of this compound on the voltage-dependence of BK channel activation.

-

Calculate the percentage of current inhibition at each voltage.

-

To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition as a function of the logarithm of the concentration. Fit the data with a Hill equation.

-

The kinetics of block can be analyzed by fitting the time course of current inhibition during this compound application and recovery during washout with single or double exponential functions to determine the on- and off-rates.

Application in Drug Development

This compound is a valuable tool in several stages of the drug development process:

-

Target Validation: By specifically blocking BK channels, this compound can be used to confirm the role of these channels in cellular models of disease. For example, if a disease phenotype is reversed by this compound, it provides strong evidence for BK channels as a therapeutic target.

-

Assay Development: this compound can be used as a positive control in high-throughput screening (HTS) assays designed to identify novel BK channel modulators.

-

Selectivity Profiling: The ability of this compound to differentiate between BK channel isoforms can be leveraged to characterize the selectivity of new chemical entities for specific subunit compositions. This is crucial for developing drugs with improved side-effect profiles.

-

Mechanism of Action Studies: For newly discovered BK channel modulators, this compound can be used in competition binding or functional assays to determine if they act at the same or a different site as the toxin.

By providing a specific and potent block of BK channels, this compound enables researchers to confidently investigate the physiological roles of these channels and to validate them as therapeutic targets for a range of diseases.

Application Notes and Protocols for Fluorescently Labeling Slotoxin for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slotoxin (SloTx) is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius.[1] It is a potent and specific blocker of large-conductance calcium-activated potassium channels (MaxiK, BK channels).[2][3] These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[2] The high affinity and specificity of this compound for MaxiK channels make it an invaluable tool for studying the physiological and pathological roles of these channels.[3][4] Fluorescently labeling this compound allows for the direct visualization of MaxiK channel distribution, trafficking, and dynamics in living cells and tissues, providing critical insights for basic research and drug development.[5][6]

This document provides detailed protocols for the fluorescent labeling of this compound, guidance on the selection of appropriate fluorophores, and methods for the purification and characterization of the labeled toxin.

Selecting a Labeling Strategy

The primary consideration for labeling this compound is to attach a fluorophore without compromising its biological activity. The interaction of this compound with the MaxiK channel is thought to involve its positively charged C-terminal surface, which interacts with the negatively charged pore region of the channel.[1] Therefore, modification of the C-terminus should be avoided. The N-terminus and the side chains of lysine residues are potential labeling sites.

This compound's amino acid sequence is: H-Thr-Phe-Ile-Asp-Val-Asp-Cys(1)-Thr-Val-Ser-Lys-Glu-Cys(2)-Trp-Ala-Pro-Cys(3)-Lys-Ala-Ala-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys(1)-Met-Gly-Lys-Lys-Cys(2)-Lys-Cys(3)-Tyr-Val-OH.[1]

This sequence contains several primary amines that are potential targets for labeling:

-

N-terminal α-amine: A common and often successful labeling site for peptides as it is less likely to be involved in receptor binding.[7]

-

Lysine (Lys, K) ε-amines: this compound has six lysine residues. Labeling these residues may or may not affect activity, depending on their location relative to the binding interface.

Two primary covalent labeling strategies are recommended:

-

Amine-Reactive Labeling (N-terminus or Lysine): This is a widely used method that targets primary amines using N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[8][9] By controlling the reaction stoichiometry, it is possible to favor mono-labeling.[2]

-

Thiol-Reactive Labeling (Cysteine): This method targets the thiol group of cysteine residues. However, this compound has six cysteine residues that form three disulfide bonds essential for its structure and function.[1] Labeling cysteines would require reduction of the disulfide bonds, which would likely lead to loss of activity. Therefore, thiol-reactive labeling is not recommended for native this compound.

Recommendation: N-terminal labeling using an amine-reactive dye is the preferred strategy to minimize interference with this compound's binding to the MaxiK channel.

Fluorophore Selection

The choice of fluorophore depends on the specific application and the available imaging instrumentation. Key properties to consider are:

| Property | Description | Recommended Dyes |

| Brightness | Determined by the molar extinction coefficient and quantum yield. Brighter dyes provide better signal-to-noise. | Alexa Fluor dyes, Cy dyes, ATTO dyes[10][11] |

| Photostability | Resistance to photobleaching during imaging. Higher photostability is crucial for time-lapse and super-resolution microscopy. | Alexa Fluor dyes, STAR dyes[10][11] |

| Spectral Properties | Excitation and emission wavelengths should match the lasers and filters of the imaging system. Dyes with larger Stokes shifts are beneficial for reducing spectral overlap in multicolor imaging. | A wide range is available from blue to near-infrared (NIR). For deep tissue imaging, NIR dyes are preferred.[11][12] |

| pH Sensitivity | Some fluorophores, like fluorescein, are sensitive to pH changes, which can affect signal stability. | Alexa Fluor dyes are generally less pH-sensitive.[12] |

| Size and Charge | The size and charge of the fluorophore can potentially impact the biological activity of the labeled peptide.[12][13] Smaller, neutral fluorophores are often preferred. |

Table 1: Comparison of Common Fluorophores for Peptide Labeling.

| Fluorophore | Excitation (nm) | Emission (nm) | Brightness | Photostability | pH Sensitivity |

| FITC (Fluorescein) | 495 | 517 | Moderate | Low | High |

| Alexa Fluor 488 | 495 | 519 | High | High | Low |

| Cy3 | 550 | 570 | High | Moderate | Low |

| Alexa Fluor 555 | 555 | 565 | High | High | Low |

| Cy5 | 650 | 670 | High | Moderate | Low |

| Alexa Fluor 647 | 650 | 668 | High | High | Low |

| ATTO 647N | 646 | 664 | Very High | Very High | Low |

Experimental Protocols

Protocol 1: N-Terminal Labeling of this compound with an NHS-Ester Dye

This protocol is designed to favor labeling of the N-terminal α-amine over the ε-amines of lysine residues by performing the reaction at a slightly acidic to neutral pH.

Materials:

-

This compound (synthetic or purified)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M MES, pH 6.5

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25 or reversed-phase HPLC)

Workflow Diagram:

Caption: Workflow for N-terminal labeling of this compound.

Procedure:

-

Dissolve this compound: Dissolve this compound in the labeling buffer at a concentration of 1-5 mg/mL.

-

Dissolve Dye: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Reaction: Add the dye solution to the this compound solution at a 1.5 to 3-fold molar excess of dye to peptide. Mix well by gentle vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add quenching buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to stop the reaction.

-

Purification: Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using reversed-phase HPLC or a gel filtration column.

-

Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and measure the degree of labeling using UV-Vis spectroscopy.

Protocol 2: General Amine Labeling of this compound with an NHS-Ester Dye

This protocol will label the N-terminus and lysine residues. The degree of labeling can be controlled by the molar ratio of dye to peptide.

Materials:

-

This compound (synthetic or purified)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25 or reversed-phase HPLC)

Procedure:

-

Dissolve this compound: Dissolve this compound in the labeling buffer at a concentration of 1-10 mg/mL.[2]

-

Dissolve Dye: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[14]

-

Reaction: Add the dye solution to the this compound solution. For mono-labeling, a 1.5 to 5-fold molar excess of dye is a good starting point. For multiple labels, a higher excess (5-10 fold) can be used. Mix well by gentle vortexing.[2]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14]

-